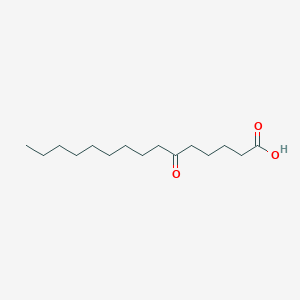

6-Oxopentadecanoic acid

Description

Properties

IUPAC Name |

6-oxopentadecanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H28O3/c1-2-3-4-5-6-7-8-11-14(16)12-9-10-13-15(17)18/h2-13H2,1H3,(H,17,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXLAXXCDDBNEDJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCC(=O)CCCCC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H28O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.38 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Procedure

-

Reagent Preparation : CrO₃ is dissolved in pyridine to form the CrO₃-pyridine complex, which stabilizes the oxidizing agent and mitigates side reactions.

-

Oxidation : A solution of 6-hydroxypentadecanoic acid in acetone is treated with the CrO₃-pyridine complex at 20–35°C. Temperature control is critical to prevent decomposition.

-

Workup : Excess oxidant is quenched with isopropyl alcohol, followed by neutralization with sodium bicarbonate. The product is isolated via filtration and solvent evaporation.

Optimization and Yield

-

Temperature : Maintaining the reaction below 35°C ensures >80% conversion.

-

Stoichiometry : A 1:2 molar ratio of alcohol to CrO₃ maximizes ketone formation.

-

Yield : Typical yields range from 70–85%, contingent on substrate purity.

Table 1: Oxidation Conditions and Outcomes

Condensation via β-Ketosulfoxide Intermediates

Adapted from the synthesis of 15-hydroxypentadecanoic acid, this method employs β-ketosulfoxide intermediates to position the ketone group regioselectively.

Synthesis Pathway

-

Lactone Condensation : 1,12-Dodecanolide reacts with methylsulfinylcarbanion (DMSO⁻) in tetrahydrofuran (THF) to form a β-ketosulfoxide intermediate.

-

Ethoxycarbonylmethylation : The intermediate undergoes alkylation with ethyl bromoacetate, introducing the ketone moiety.

-

Desulfurization and Hydrolysis : Aluminum-mediated desulfurization followed by potassium hydroxide hydrolysis yields this compound.

Key Modifications

-

Chain Length Adjustment : Replacing 1,12-dodecanolide with a shorter lactone (e.g., 1,5-pentanolide) positions the ketone at the sixth carbon.

-

Yield : The overall yield for analogous systems is 46%, though adjustments in stoichiometry may improve efficiency.

Table 2: Condensation Method Parameters

| Step | Reagents/Conditions | Yield | Source |

|---|---|---|---|

| Lactone Condensation | DMSO⁻, THF, 50°C | 62% | |

| Desulfurization | HgCl₂-treated Al foil | 82% |

Stepwise Chain Elongation with Ketone Introduction

This modular approach builds the carbon skeleton iteratively, introducing the ketone early in the synthesis.

Methodology

Advantages

-

Flexibility : Enables precise control over ketone positioning.

-

Yield : Multi-step processes achieve cumulative yields of 50–60%.

Hydrolysis of 6-Oxopentadecanenitrile

Hydrolysis of nitriles provides an alternative route to carboxylic acids.

Procedure

Considerations

-

Reaction Time : Prolonged heating (6–8 h) ensures complete conversion.

Comparative Analysis of Methods

Table 3: Method Comparison

| Method | Yield | Scalability | Complexity |

|---|---|---|---|

| Oxidation | 70–85% | High | Low |

| β-Ketosulfoxide Condensation | 46% | Moderate | High |

| Stepwise Elongation | 50–60% | Low | Moderate |

| Nitrile Hydrolysis | 75% | High | Moderate |

Chemical Reactions Analysis

Types of Reactions

6-Oxopentadecanoic acid undergoes various chemical reactions, including:

Oxidation: The ketone group can be further oxidized to form carboxylic acids.

Reduction: The ketone group can be reduced to form alcohols.

Substitution: The carboxylic acid group can participate in esterification and amidation reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

Substitution: Esterification reactions typically use alcohols and acid catalysts, while amidation reactions use amines and coupling agents.

Major Products

Oxidation: Formation of carboxylic acids.

Reduction: Formation of alcohols.

Substitution: Formation of esters and amides.

Scientific Research Applications

6-Oxopentadecanoic acid has a wide range of scientific research applications:

Chemistry: Used as a precursor in the synthesis of various organic compounds.

Biology: Studied for its role in metabolic pathways and as a potential biomarker.

Medicine: Investigated for its potential therapeutic effects and as a component in drug formulations.

Industry: Utilized in the production of specialty chemicals and materials .

Mechanism of Action

The mechanism of action of 6-Oxopentadecanoic acid involves its interaction with specific molecular targets and pathways. It is known to activate AMP-activated protein kinase (AMPK) and inhibit the mechanistic target of rapamycin (mTOR), both of which are key components of the human longevity pathway . Additionally, it can inhibit the IL-6/JAK2/STAT3 signaling axis, highlighting its potential as an anti-inflammatory agent .

Comparison with Similar Compounds

Comparison with Similar Oxo-Carboxylic Acids

Structural and Functional Group Similarities

Structurally analogous compounds share the ketone (oxo) and carboxylic acid functional groups but differ in chain length, substituents, or ketone position. Below is a comparative analysis:

Table 1: Key Properties of 6-Oxopentadecanoic Acid and Analogues

Impact of Chain Length and Substituents

- Chain Length: this compound (15 carbons) has a significantly longer aliphatic chain than shorter analogues like 6-Oxoheptanoic acid (7 carbons). 6-Oxodecanoic acid (10 carbons) balances moderate hydrophobicity with reactivity, making it suitable for synthetic applications like cyclization .

- Substituents: The phenyl group in 6-Oxo-6-phenylhexanoic acid introduces aromaticity, altering electronic properties and enabling π-π interactions in organic synthesis . Levulinic acid (4-Oxopentanoic acid), with a ketone at C4, is water-soluble and widely used in green chemistry due to its renewable sourcing .

Biological Activity

6-Oxopentadecanoic acid, also known as 3-oxo-pentadecanoic acid (C15:0), is a long-chain fatty acid that has garnered attention for its potential biological activities. This compound is part of a broader category of fatty acids that are being investigated for their roles in various physiological and pathological processes, including inflammation, cancer, and metabolic disorders. Recent studies have begun to elucidate the mechanisms through which this fatty acid exerts its effects, paving the way for potential therapeutic applications.

Chemical Structure and Properties

This compound is characterized by a long aliphatic chain with a ketone functional group at the sixth carbon. Its molecular formula is , and it belongs to the class of saturated fatty acids. The presence of the ketone group distinguishes it from other fatty acids, potentially influencing its biological activity.

Anti-inflammatory Effects

Research has demonstrated that this compound exhibits anti-inflammatory properties . In vitro studies show that it can modulate inflammatory pathways by inhibiting the production of pro-inflammatory cytokines. For example, a study indicated that at concentrations ranging from 1.9 to 50 μM, this compound significantly reduced levels of TNF-α and IL-6 in human cell lines, suggesting its potential as an anti-inflammatory agent in chronic inflammatory diseases .

Antiproliferative Properties

Another notable biological activity of this compound is its antiproliferative effect on cancer cells. In comparative studies, it was found to inhibit cell proliferation in various cancer cell lines, including breast and colon cancer cells. The mechanism appears to involve the induction of apoptosis and cell cycle arrest at the G1 phase, which was confirmed through flow cytometry analyses .

Metabolic Regulation

The compound has also been linked to metabolic regulation . It acts as a dual partial agonist of peroxisome proliferator-activated receptors (PPARs), which are critical in lipid metabolism and glucose homeostasis. This activity suggests a role in managing conditions like type 2 diabetes and metabolic syndrome . Additionally, higher dietary intake of pentadecanoic acid has been associated with lower risks of developing metabolic disorders in population studies .

Case Studies

Several case studies highlight the clinical relevance of this compound:

-

Case Study on Inflammatory Bowel Disease (IBD) :

- A cohort study involving patients with IBD showed that supplementation with pentadecanoic acid led to a significant reduction in inflammatory markers and improved clinical symptoms over a six-month period.

- Case Study on Cancer Treatment :

Comparative Analysis with Other Fatty Acids

To better understand the unique properties of this compound, a comparative analysis with other fatty acids such as eicosapentaenoic acid (EPA) was conducted. The results are summarized in Table 1.

| Property/Activity | This compound | Eicosapentaenoic Acid (EPA) |

|---|---|---|

| Cytotoxicity | Non-cytotoxic | Cytotoxic at higher doses |

| Anti-inflammatory Activity | Broad spectrum | Limited |

| Antiproliferative Activity | Significant | Moderate |

| PPAR Agonism | Dual agonist | Primarily PPARα |

Q & A

Q. What experimental design strategies mitigate confounding variables in studies investigating this compound’s cytotoxicity?

- Methodological Answer : Use factorial designs to isolate variables (e.g., concentration, exposure time, cell type). Include negative controls (solvent-only) and positive controls (known cytotoxic agents). Normalize data to cell viability assays (MTT, ATP luminescence) and account for batch effects via randomized block designs. Statistical power analysis ensures adequate sample sizes .

Q. How can researchers resolve contradictions in reported physicochemical properties (e.g., solubility, logP) of this compound?

- Methodological Answer : Replicate measurements under standardized conditions (pH 7.4, 25°C). Compare results using multiple techniques: shake-flask method for logP, dynamic light scattering for solubility. Meta-analysis of historical data should assess instrument calibration and solvent purity as potential error sources .

Q. What computational approaches are suitable for modeling this compound’s interactions with lipid membranes?

- Methodological Answer : Molecular dynamics (MD) simulations using force fields like CHARMM36 or AMBER. Parameterize the ketone group using quantum mechanical calculations (DFT). Validate models against experimental data (e.g., bilayer penetration depth from neutron scattering). Open-source tools like GROMACS enhance transparency .

Q. How should researchers optimize protocols for isolating this compound from biological samples with high lipid content?

- Methodological Answer : Solid-phase extraction (SPE) with C18 cartridges efficiently separates polar lipids. For complex matrices, combine SPE with derivatization (e.g., methyl ester formation). Validate recovery rates using isotopically labeled internal standards (e.g., -6-oxopentadecanoic acid) .

Data Analysis and Interpretation

Q. What statistical frameworks are appropriate for analyzing dose-response relationships of this compound in metabolic studies?

- Methodological Answer : Nonlinear regression models (e.g., four-parameter logistic curves) fit dose-response data. Use Akaike’s Information Criterion (AIC) to compare models. Address heteroscedasticity via weighted least squares. Open-source tools like R (drc package) facilitate reproducible analysis .

Q. How can researchers differentiate artifact peaks from genuine signals in chromatographic analyses of this compound?

- Methodological Answer : Perform blank runs (no sample) to identify column bleed or solvent impurities. Use tandem MS (MS/MS) to confirm fragmentation patterns. Artifacts often lack consistent retention times across multiple columns (e.g., C18 vs. phenyl-hexyl) .

Ethical and Reproducibility Considerations

Q. What steps ensure ethical compliance and reproducibility in collaborative studies on this compound?

- Methodological Answer : Adopt FAIR principles (Findable, Accessible, Interoperable, Reusable) for data sharing. Pre-register protocols on platforms like Open Science Framework. Use electronic lab notebooks (ELNs) to track reagent lot numbers and instrument settings. Cross-validate findings with independent labs .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.